2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide
CAS No.: 83480-46-0
Cat. No.: VC6648686
Molecular Formula: C10H11ClN2O3
Molecular Weight: 242.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83480-46-0 |
|---|---|
| Molecular Formula | C10H11ClN2O3 |
| Molecular Weight | 242.66 |
| IUPAC Name | 2-chloro-N-(2-methyl-4-nitrophenyl)propanamide |
| Standard InChI | InChI=1S/C10H11ClN2O3/c1-6-5-8(13(15)16)3-4-9(6)12-10(14)7(2)11/h3-5,7H,1-2H3,(H,12,14) |
| Standard InChI Key | FERPFSWSQHPEQO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide is systematically named according to IUPAC guidelines as 2-chloro-N-(2-methyl-4-nitrophenyl)propanamide. Its structural formula (Figure 1) features:
-
A propanamide backbone with a chlorine atom at the β-carbon.
-
A 2-methyl-4-nitrophenyl group attached to the amide nitrogen.
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 83480-46-0 | |
| Molecular Formula | C₁₀H₁₁ClN₂O₃ | |
| Molecular Weight | 242.66 g/mol | |
| SMILES | CC1=C(C=CC(=C1)N+[O-])NC(=O)C(C)Cl | |
| InChIKey | FERPFSWSQHPEQO-UHFFFAOYSA-N |
The nitro group at the para position of the aromatic ring and the chloro substituent on the propanamide chain contribute to its electronic asymmetry, influencing its reactivity and intermolecular interactions .
Solubility and Stability
Experimental solubility data remain limited, but computational predictions suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) . The compound’s stability is contingent on storage conditions, with recommendations to avoid prolonged exposure to light and moisture due to potential hydrolysis of the amide bond.
Synthetic Routes and Optimization
Primary Synthesis Methodology
The most widely reported synthesis involves a two-step process (Figure 2):
-
Chlorination of Propanamide: Reacting isobutyric acid with thionyl chloride (SOCl₂) to form 2-chloropropanoyl chloride.
-
Amide Coupling: Condensing the acyl chloride with 2-methyl-4-nitroaniline in the presence of a base, typically triethylamine (TEA), in dichloromethane (DCM) .
Representative Procedure:
-
Step 1: Isobutyric acid (1.2 g, 13.6 mmol) is treated with SOCl₂ (8 mL) at 85°C for 1.2 hours. Excess SOCl₂ is removed under reduced pressure.
-
Step 2: The crude acyl chloride is dissolved in DCM (10 mL) and reacted with 2-methyl-4-nitroaniline (2.06 g, 14 mmol) and TEA (4.5 mL) at room temperature for 30 minutes. Work-up yields the product in ~80% purity, which is further purified via recrystallization .
Reaction Optimization
Key parameters affecting yield and purity include:
-
Temperature: Elevated temperatures (>60°C) during amide coupling risk nitro group reduction.
-
Base Selection: Triethylamine outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl, minimizing side reactions .
-
Solvent: Dichloromethane provides optimal solubility without competing nucleophilic interference .
Structural and Spectroscopic Analysis
X-ray Crystallography
While single-crystal data for 2-chloro-N-(2-methyl-4-nitrophenyl)propanamide are unavailable, analogs like 2-chloro-N-(2-chloro-4-nitrophenyl)propanamide (PubChem CID: 4173646) exhibit planar amide geometries with dihedral angles of 15–20° between the aromatic ring and propanamide chain . This suggests similar conformational rigidity in the target compound.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorptions at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) confirm amide and nitro functionalities .
-
NMR (Predicted):
-
¹H NMR: δ 8.2–8.4 ppm (aromatic H), δ 2.1–2.3 ppm (methyl groups).
-
¹³C NMR: δ 170 ppm (amide carbonyl), δ 148 ppm (nitro-bearing carbon).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume